6-氨基-1H-吲哚-3-甲酰胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

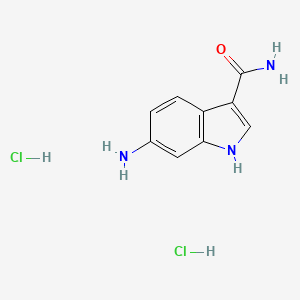

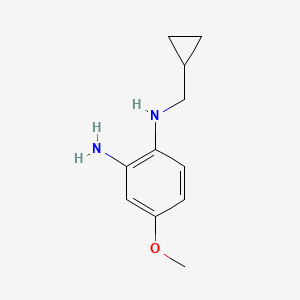

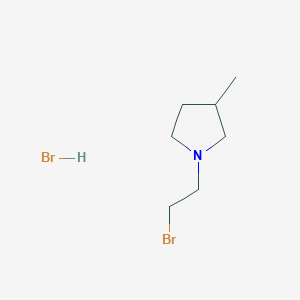

6-Amino-1H-indole-3-carboxamide dihydrochloride is a compound with the molecular formula C9H11Cl2N3O . It is a natural product found in Isatis tinctoria and Zyzzya .

Synthesis Analysis

The synthesis of indole carboxamides, such as 6-amino-1H-indole-3-carboxamide dihydrochloride, often involves the use of carbonyldiimidazole (CDI) and ammonia or hydrazine hydrate . CDI is commonly used to convert amines to amides, carbamates, and urea .Molecular Structure Analysis

The InChI code for 6-amino-1H-indole-3-carboxamide dihydrochloride is 1S/C9H9N3O.2ClH/c10-5-1-2-6-7(9(11)13)4-12-8(6)3-5;;/h1-4,12H,10H2,(H2,11,13);2*1H . This compound has an average mass of 248.109 Da and a monoisotopic mass of 247.027924 Da .Chemical Reactions Analysis

Indole derivatives, including 6-amino-1H-indole-3-carboxamide dihydrochloride, are key intermediates for the preparation of biologically active compounds and indole alkaloids . Their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .科学研究应用

Antiviral Activity

Indole derivatives, including 6-amino-1H-indole-3-carboxamide dihydrochloride, have shown promising antiviral activity. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, a similar compound, demonstrated inhibitory activity against influenza A .

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory properties. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammatory conditions .

Anticancer Potential

Indole derivatives have been studied for their potential anticancer properties. The indole nucleus is found in many important synthetic drug molecules, providing a valuable idea for treatment .

Antioxidant Activity

Indole derivatives also possess antioxidant activities. This makes them interesting for researchers to synthesize a variety of indole derivatives .

Antimicrobial Properties

Indole derivatives have shown antimicrobial properties against various pathogens. For example, indole-3-carboxamido-polyamine conjugates have shown antimicrobial evaluations against MRSA (ATCC 43300), Klebsiella pneumoniae (ATCC 700603), A. baumannii (ATCC 19606), Candida albicans (ATCC 90028), and Cryptococcus neoformans (ATCC 208821) .

Antidiabetic Applications

Indole derivatives have been studied for their antidiabetic properties. They have shown potential in the treatment of diabetes .

Antimalarial Applications

Indole derivatives have also been studied for their antimalarial properties. They have shown potential in the treatment of malaria .

Anticholinesterase Activities

Indole derivatives have shown anticholinesterase activities. This makes them potential candidates for the treatment of diseases like Alzheimer’s .

作用机制

Target of Action

The primary targets of 6-amino-1H-indole-3-carboxamide dihydrochloride are a variety of enzymes and proteins . The compound forms hydrogen bonds with these targets, which can inhibit their activity .

Mode of Action

The compound interacts with its targets primarily through the formation of hydrogen bonds . This interaction can result in the inhibition of the target enzymes and proteins, affecting their normal function .

Biochemical Pathways

It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities . These activities can affect various biochemical pathways, leading to diverse downstream effects .

Result of Action

The molecular and cellular effects of 6-amino-1H-indole-3-carboxamide dihydrochloride’s action are dependent on its specific targets and the biochemical pathways it affects. For example, its inhibitory action on certain enzymes and proteins can lead to changes in cellular processes .

安全和危害

This compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

属性

IUPAC Name |

6-amino-1H-indole-3-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.2ClH/c10-5-1-2-6-7(9(11)13)4-12-8(6)3-5;;/h1-4,12H,10H2,(H2,11,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZYERKVTWFFGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2C(=O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-1H-indole-3-carboxamide dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1376539.png)

amine hydrochloride](/img/structure/B1376545.png)